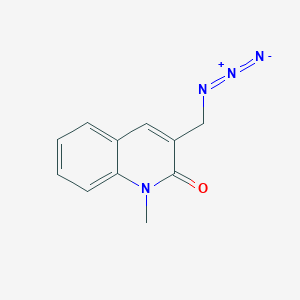

3-(Azidomethyl)-1-methylquinolin-2-one

Description

Properties

IUPAC Name |

3-(azidomethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-15-10-5-3-2-4-8(10)6-9(11(15)16)7-13-14-12/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGLYFXAIOSYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Azidomethyl)-1-methylquinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The azidomethyl group is introduced through nucleophilic substitution, followed by various coupling reactions to enhance biological activity.

Antiproliferative Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have shown GI50 values ranging from 22 nM to 65 nM against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| This compound | Panc-1 | 22 |

| MCF-7 | 31 | |

| HT-29 | 39 | |

| A-549 | 65 |

The mechanism of action for these compounds often involves the induction of apoptosis through pathways involving caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial effects. Quinoline compounds have been shown to disrupt bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis. Research indicates that these compounds can effectively inhibit various strains of bacteria, including multidrug-resistant strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | < 10 |

| VRE | < 15 | |

| E. coli | < 20 |

The biological activity of quinoline derivatives is often attributed to their ability to interact with multiple molecular targets:

- Anticancer Mechanisms : The compound induces apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it may inhibit critical signaling pathways involved in cell proliferation and survival .

- Antimicrobial Mechanisms : By targeting the FtsZ protein, these compounds interfere with bacterial cell division processes, leading to cell death. This mechanism is particularly effective against resistant strains due to its unique target .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives in vivo using xenograft models. The results indicated significant tumor reduction with minimal toxicity compared to standard chemotherapeutics .

- Case Study on Antimicrobial Resistance : A clinical trial focused on the application of quinoline derivatives against MRSA infections demonstrated a marked reduction in infection rates among treated patients compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azide-Functionalized Quinolinones

- 4-Azidoquinolin-2(1H)-ones (e.g., compounds 1a–e in ): Structural Difference: The azide group is located at the 4-position instead of the 3-position. Reactivity: 4-Azidoquinolin-2(1H)-ones are primarily used to synthesize 4-(1,2,3-triazol-1-yl)quinolin-2-ones via CuAAC, demonstrating antiproliferative and antioxidant activities . Synthesis: Both compounds utilize azide intermediates, but 3-(azidomethyl) derivatives likely require Mitsunobu or substitution reactions to install the azide group, whereas 4-azidoquinolinones are synthesized via diazotization or azide displacement .

Triazole-Functionalized Quinolinones

- 4-(1,2,3-Triazol-1-yl)quinolin-2-ones (e.g., 3a–j in ): Functional Group: These compounds replace the azide with a triazole ring, which enhances metabolic stability and bioactivity. For example, 3a–j exhibit antiproliferative effects against cancer cell lines . Comparison: The azidomethyl group in 3-(azidomethyl)-1-methylquinolin-2-one serves as a precursor for triazole formation.

Aminomethyl-Substituted Quinolinones

- 3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-ones (e.g., compounds 42–44 in ): Functional Group: These derivatives feature aminomethyl (-CH₂NH₂) groups instead of azidomethyl. Reactivity: Aminomethyl groups enable nucleophilic reactions (e.g., Schiff base formation) but lack the click chemistry utility of azides. Sodium cyanoborohydride is typically used to stabilize intermediates, whereas azidomethyl derivatives require careful handling to avoid premature azide decomposition . Biological Activity: Aminomethyl derivatives are often explored for antimicrobial or CNS activity, contrasting with the triazole-focused applications of azidomethyl precursors .

Halogenated/Acetoxy Quinolinones

- 4-Acetoxy-3-iodo-1-methyl-1,2-dihydroquinolin-2-one (): Structural Features: Contains an acetoxy group at the 4-position and an iodine atom at the 3-position. Reactivity: The iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the acetoxy group can undergo hydrolysis. In contrast, the azidomethyl group offers orthogonal reactivity for CuAAC . Applications: Halogenated quinolinones are often intermediates in drug synthesis (e.g., antibiotics), whereas azidomethyl derivatives are more suited for bioconjugation or polymer chemistry .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Substituents | Key Reactivity | Primary Applications |

|---|---|---|---|

| This compound | 1-CH₃, 3-CH₂N₃ | CuAAC, bioconjugation | Drug precursors, polymers |

| 4-Azidoquinolin-2(1H)-ones | 4-N₃ | CuAAC | Antiproliferative agents |

| 4-(1,2,3-Triazol-1-yl)quinolin-2-ones | 4-triazole | N/A (post-reaction) | Antioxidants, anticancer |

| 3-Aminomethyl-1-pentylquinolin-4-ones | 3-CH₂NH₂, 1-C₅H₁₁ | Nucleophilic reactions | Antimicrobial agents |

| 4-Acetoxy-3-iodoquinolin-2-one | 4-OAc, 3-I | Cross-coupling | Pharmaceutical intermediates |

Preparation Methods

Chlorination at the 3-Position

A key intermediate is the 3-chloro-1-methylquinolin-2-one, obtained by chlorination of the 1-methylquinolin-2-one at the 3-position. The chlorination is typically achieved using reagents such as sulfuryl chloride (SO2Cl2) under controlled conditions.

- Example : Chlorination of 1-methylquinolin-2-one in an organic solvent yields 3-chloro-1-methylquinolin-2-one with high efficiency (yield ~94%) as yellow crystals, melting point approximately 178–181 °C.

Nucleophilic Substitution with Sodium Azide

The critical step involves displacement of the chlorine atom by azide ion (NaN3) to form the azidomethyl group at position 3.

- The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF).

- Sodium azide is added in slight excess to the 3-chloroquinolin-2-one derivative.

- The mixture is stirred at ambient or slightly elevated temperature (e.g., room temperature or 64 °C) for several hours (typically 2–6 hours).

- The reaction is performed under an inert atmosphere (argon) to prevent side reactions.

- Upon completion, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

Purification is achieved by silica gel flash chromatography or recrystallization.

Example : The conversion of 3-chloro-3-methylquinoline-2,4-dione to 3-azido-3-methylquinoline-2,4-dione proceeds with yields up to 98%, producing colorless needles with melting points around 158–161 °C.

Alternative Methylation and Azidation Approaches

A patent discloses a direct methylation method of quinolin-2-one derivatives at the 3-position using iodine as an oxidant, sodium sulfite as an additive, and tert-butyl hydroperoxide (TBHP) as a methyl source. Although this method focuses on methylation rather than azidation, it provides insight into functionalization strategies of quinolin-2-one cores relevant to preparing substituted derivatives.

- The reaction is conducted in organic solvents such as acetonitrile or 1,2-dichloroethane at 80 °C for 12 hours.

- Post-reaction workup involves extraction, drying, and silica gel chromatography.

- Yields vary between 41% to 70% depending on solvent and conditions.

This method could be adapted or combined with azidation steps for tailored substitution patterns.

Experimental Data Summary

Analytical and Characterization Data

NMR Spectroscopy : 1H NMR spectra confirm substitution patterns with characteristic chemical shifts for aromatic protons and methyl groups. For example, this compound shows signals around δ 7.3–7.8 ppm for aromatic protons and singlets near δ 3.7 and 2.6 ppm for methyl groups.

Melting Points : The azidomethyl derivatives typically crystallize as needles with melting points in the 158–161 °C range, indicating purity and consistent structural identity.

Purification : Flash chromatography on silica gel with solvent systems such as ethyl acetate/petroleum ether (1:2) is effective for isolating pure products.

Q & A

What are the primary synthetic routes for 3-(Azidomethyl)-1-methylquinolin-2-one, and how do reaction conditions influence regioselectivity?

Basic Research Focus

The synthesis typically involves introducing the azidomethyl group via nucleophilic substitution or Mitsunobu reactions. For example, azide coupling using Cu(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) with terminal alkynes is a robust method, yielding regioselective 1,4-triazole products under mild conditions (>95% conversion) . Key variables include solvent polarity (e.g., DMF enhances azide reactivity), temperature (ambient to 60°C), and catalyst loading (1–5 mol% Cu(I)). Evidence from azido sugar and peptide backbone studies confirms compatibility with polar supports, critical for solid-phase synthesis .

Advanced Research Focus

Regioselectivity in CuAAC can be modulated by ligand design (e.g., TBTA ligands stabilize Cu(I)) and steric effects. Computational studies (not directly referenced but inferred from methodology in ) suggest that electronic factors in the quinolinone scaffold influence transition-state geometry. Competing pathways (e.g., non-catalyzed thermal cycloadditions) may yield 1,5-regioisomers, necessitating HPLC or NMR monitoring to resolve ambiguities .

How can researchers characterize the stability and decomposition pathways of this compound under varying storage conditions?

Basic Research Focus

Stability assays should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis to detect azide reduction or triazole formation. UV-Vis spectroscopy (λ ~250–300 nm) tracks quinolinone ring integrity, while FTIR identifies N–H stretches (~3300 cm⁻¹) and azide peaks (~2100 cm⁻¹) . Evidence from similar azido-quinolinones indicates sensitivity to light and moisture, recommending storage under inert gas at –20°C .

Advanced Research Focus

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal decomposition thresholds. For example, azides with low decomposition temperatures (<150°C) may require stabilizers (e.g., antioxidants). Kinetic studies using Arrhenius plots can predict shelf life, while GC-MS identifies volatile byproducts (e.g., N₂, NH₃) .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Focus

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₃O₂: 217.0851). ¹H/¹³C NMR resolves substituent positions: the azidomethyl group shows δ ~3.8–4.2 ppm (CH₂N₃), while the quinolinone carbonyl appears at δ ~165–170 ppm in ¹³C NMR . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection .

Advanced Research Focus

X-ray crystallography provides definitive conformation, as demonstrated for structurally related azides (e.g., 2-azido-2-methylpropanoic acid) . For dynamic studies, variable-temperature NMR or 2D NOESY identifies intramolecular interactions (e.g., azide-quinolinone π-stacking) .

How can researchers mitigate safety risks associated with handling this compound?

Basic Research Focus

Azides are shock-sensitive; use blast shields and remote tools for milling or heating. Small-scale reactions (<1 g) minimize risk. Work in fume hoods with PPE (nitrile gloves, face shields) . Emergency protocols should include immediate dilution with ice-cold water for spills .

Advanced Research Focus

Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks. For large-scale synthesis, replace azide intermediates with stable precursors (e.g., amines) until the final step. Computational hazard prediction tools (e.g., CHEETAH) assess detonation risk .

What strategies optimize the incorporation of this compound into bioconjugates or drug candidates?

Advanced Research Focus

CuAAC "click chemistry" enables conjugation to alkynes (e.g., PEGylated peptides, fluorophores). Kinetic studies show optimal pH 7–8 (PBS buffer) and 1:1.2 azide:alkyne stoichiometry. For in vivo use, reduce Cu(I) toxicity via ligand optimization (e.g., BTTAA) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Data-Driven Design

Structure-activity relationship (SAR) studies on quinolinone derivatives (e.g., antiviral activity in ) guide functionalization. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like metalloproteinases or viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.